molecular formula C14H18ClN3O4 B1594586 Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 53786-44-0

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1594586
CAS No.: 53786-44-0
M. Wt: 327.76 g/mol
InChI Key: GMDPPHXPURQLKC-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate (CAS: 53786-44-0, EC: 258-774-2) is a piperidine derivative featuring a 4-chloro-2-nitroaniline substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. Its structural complexity, characterized by electron-withdrawing nitro and chloro groups, may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

ethyl 4-(4-chloro-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c1-2-22-14(19)17-7-5-11(6-8-17)16-12-4-3-10(15)9-13(12)18(20)21/h3-4,9,11,16H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDPPHXPURQLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202067
Record name Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
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Molecular Weight

327.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-44-0
Record name Ethyl 4-[(4-chloro-2-nitrophenyl)amino]-1-piperidinecarboxylate
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Record name Ethyl 4-((4-chloro-2-nitrophenyl)amino)-1-piperidinecarboxylate
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Record name Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-[(4-chloro-2-nitrophenyl)amino]piperidine-1-carboxylate
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Record name ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)-1-PIPERIDINECARBOXYLATE
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Mechanism of Action

Target of Action

It is known to be an impurity of domperidone, which is a peripheral dopamine receptor antagonist. Therefore, it might interact with similar targets.

Biochemical Pathways

If it does interact with dopamine receptors like domperidone, it could potentially influence dopaminergic signaling pathways.

Result of Action

As an impurity of Domperidone, its effects may be similar, but this is speculative and requires further investigation.

Biological Activity

Introduction

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate, with the CAS number 53786-44-0, is a compound that has garnered attention due to its potential biological activities. This article explores its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H18ClN3O4
  • Molecular Weight : 327.76 g/mol
  • Purity : 98.00%

The compound features a piperidine ring substituted with a chloro-nitrophenyl group, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of various piperidine derivatives, including this compound. Key findings include:

  • Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosaModerate

The presence of electron-withdrawing and electron-donating groups on the piperidine ring has been shown to enhance antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against various fungal strains, showing promising results:

  • MIC values for antifungal activity ranged significantly, with some derivatives exhibiting effective inhibition against Candida albicans and Fusarium oxysporum .
Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine structure can significantly influence biological activity:

  • Substituents on the Piperidine Ring : The introduction of halogen groups enhances antibacterial properties.
  • Phenyl Ring Modifications : Hydroxy and nitro substitutions on the phenyl ring have shown strong inhibition against various bacterial species .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of piperidine derivatives, including this compound, for their antimicrobial properties. The research demonstrated that modifications at specific positions on the piperidine ring could lead to increased potency against both bacterial and fungal pathogens .

Pharmacokinetics and Toxicity Evaluation

Further research is needed to assess the pharmacokinetics and potential toxicity of this compound in vivo. Current studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles to determine safety for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate is recognized as an impurity of Domperidone, a medication used primarily as an antiemetic and for gastrointestinal motility disorders. Understanding the behavior of this compound is crucial for ensuring the quality and safety of pharmaceutical formulations containing Domperidone .

Role in Drug Development

The compound serves as a reference standard in the development of analytical methods for the detection and quantification of impurities in pharmaceutical products. Its structural similarity to active pharmaceutical ingredients (APIs) makes it relevant for stability studies and degradation pathways .

Analytical Chemistry Applications

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated its separation using a reverse-phase HPLC method, which is scalable for preparative separation and suitable for pharmacokinetic studies .

HPLC Methodology

The HPLC analysis utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the efficient isolation of impurities, contributing to quality control in pharmaceutical manufacturing .

Potential Therapeutic Uses

While specific therapeutic applications of this compound are not extensively documented, its structural characteristics suggest potential roles in developing new therapeutic agents targeting similar pathways as Domperidone.

Future Research Directions

Ongoing research may explore the compound's effects on dopamine receptors or its utility as a scaffold for designing novel drugs with enhanced efficacy or reduced side effects compared to existing medications .

Case Studies and Research Findings

Several studies have highlighted the significance of understanding impurities like this compound:

  • A stability study on Domperidone formulations noted that the presence of this impurity could affect the overall stability profile of the drug, emphasizing the need for rigorous analytical testing during drug development .
  • An analytical method development project illustrated the successful application of HPLC techniques to quantify this compound in pharmaceutical samples, reinforcing its importance in quality assurance processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound 53786-44-0 C₁₄H₁₇ClN₃O₄ 326.76 4-Cl, 2-NO₂ on phenyl; ethyl carboxylate Electron-withdrawing groups enhance stability and influence binding interactions .
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate Not provided C₁₄H₂₀N₃O₂ 277.33 4-methylpyridin-2-yl amino group Demonstrated iNOS inhibition (ΔG = -6.91 kcal/mol) in molecular docking studies .
Ethyl cis-4-[(4-chloro-2-nitrophenyl)amino]-3-hydroxypiperidine-1-carboxylate 84682-25-7 C₁₄H₁₈ClN₃O₅ 343.76 Additional hydroxyl group at 3-position of piperidine Increased polarity may improve aqueous solubility but reduce membrane permeability .
Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate 37656-66-9 C₁₄H₁₉ClN₂O₂ 282.77 4-Cl on phenyl; lacks nitro group Simpler structure; listed in EINECS for regulatory compliance .
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate 53786-45-1 C₁₄H₂₀ClN₃O₂ 297.78 2-NH₂, 4-Cl on phenyl Electron-donating amino group may enhance nucleophilicity .
Ethyl 4-(methylamino)piperidine-1-carboxylate 73733-69-4 C₉H₁₈N₂O₂ 186.25 Methylamino substituent; no aromatic ring Precursor to Mizolastine, an antihistamine .

Preparation Methods

Preparation of Piperidine-1-carboxylate Intermediate

The starting point is typically the synthesis of ethyl piperidine-1-carboxylate, which serves as the protected piperidine nucleus.

  • Method: Reaction of piperidine with ethyl chloroformate under basic conditions to form the ethyl carbamate.
  • Conditions: Use of an organic base such as triethylamine or sodium carbonate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.
Step Reagents Conditions Outcome
1 Piperidine + Ethyl chloroformate Base, inert solvent, 0–5 °C Formation of ethyl piperidine-1-carboxylate

Amination with 4-Chloro-2-nitroaniline

The key step is the introduction of the 4-chloro-2-nitrophenylamino group at the 4-position of the piperidine ring.

  • Route: Nucleophilic aromatic substitution or Buchwald–Hartwig amination.
  • Preferred Method: Buchwald–Hartwig cross-coupling catalyzed by palladium complexes, which allows for efficient C-N bond formation.
  • Catalysts: Pd(OAc)2 or Pd2(dba)3, with phosphine ligands such as BINAP or Xantphos.
  • Base: Potassium tert-butoxide or sodium tert-butoxide.
  • Solvent: Toluene or dioxane.
  • Temperature: Elevated temperatures (80–110 °C) under inert atmosphere (nitrogen or argon).
Step Reagents Catalyst & Base Conditions Outcome
2 Ethyl piperidine-1-carboxylate + 4-chloro-2-nitroaniline Pd catalyst, t-BuOK base 80–110 °C, inert atmosphere Formation of this compound

Alternative Synthetic Approaches

  • Direct Nucleophilic Aromatic Substitution: In some cases, the reaction of 4-chloro-2-nitroaniline with a 4-halopiperidine derivative under basic conditions can yield the target compound.
  • Reductive Amination: Another approach involves reductive amination of 4-chloro-2-nitroaniline with a piperidine-4-carboxaldehyde derivative, followed by carbamate formation.

Purification and Characterization

  • Purification: Typically performed by recrystallization or column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to verify the substitution pattern and purity.

Research Findings and Data Summary

Parameter Details
Yield Typically 60–85% depending on method
Reaction Time 6–24 hours
Catalyst Loading 1–5 mol% Pd catalyst
Solvent Toluene, dioxane, or dichloromethane
Temperature Range 0 °C to 110 °C
Purity >95% after purification
By-products Minor amounts of dehalogenated or over-reduced species

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate, and how can yields be improved?

A multi-step synthesis approach is commonly employed, involving condensation reactions under anhydrous conditions. For example, a related piperidine derivative was synthesized via refluxing with propionic anhydride under argon, followed by basification and extraction with chloroform to achieve a 79.9% yield . Key steps include:

  • Reagent selection : Use of anhydrous solvents (e.g., CHCl₃) and inert gas (argon) to prevent side reactions.
  • Purification : Acid-base workup (e.g., oxalic acid precipitation) and column chromatography to isolate the product.
    Yield optimization strategies include adjusting reaction time (e.g., 12-hour reflux) and stoichiometric ratios of intermediates .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.40–7.24 ppm, ester groups at δ 3.78 ppm) .
  • GC/MS : Confirms molecular weight (e.g., observed m/z 380 for a related compound) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in structurally analogous compounds .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear full-body protective gear, nitrile gloves, and respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation or skin contact .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .
  • Spill management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps?

Mechanistic studies involve:

  • Intermediate trapping : Identify transient species (e.g., iminium ions) using low-temperature NMR .
  • Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to determine rate laws for steps like acyl transfer .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in nitro-group substitution .

Q. How should researchers address contradictions in reported synthetic yields?

Case study: A piperidine derivative synthesis reported 79.9% yield via oxalic acid precipitation, while other methods achieved 26–61% using different bases (e.g., NaOH vs. KOH) . To resolve discrepancies:

  • Reproduce conditions : Verify solvent purity, temperature control, and inert atmosphere.
  • Analyze byproducts : Use LC-MS to detect side products (e.g., hydrolysis derivatives) that reduce yield.
  • Statistical design : Apply Response Surface Methodology (RSM) to optimize parameters like reaction time and catalyst loading .

Q. What structural modifications enhance the compound’s biological or chemical activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring improves stability and binding affinity in related pharmaceuticals .
  • Piperidine ring functionalization : Adding hydroxymethyl or carboxylate groups (e.g., Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate) modulates solubility and bioavailability .
  • Crystallographic insights : X-ray data reveal how substituent orientation influences intermolecular interactions (e.g., π-π stacking in 4-chlorophenyl analogs) .

Q. How can computational tools predict the compound’s physicochemical properties?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity) and solubility, critical for drug-likeness .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
  • Spectroscopic simulation : Tools like ACD/Labs predict NMR chemical shifts and IR stretches for structural validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
Reactant of Route 2
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Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate

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